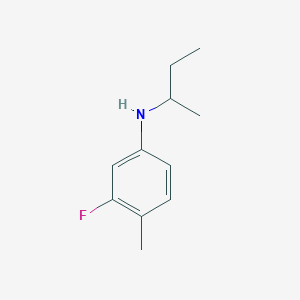

N-(butan-2-yl)-3-fluoro-4-methylaniline

Description

N-(Butan-2-yl)-3-fluoro-4-methylaniline is an aniline derivative featuring a branched alkyl chain (butan-2-yl) attached to the amine group and a fluorine atom at the 3-position and a methyl group at the 4-position on the aromatic ring.

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

N-butan-2-yl-3-fluoro-4-methylaniline |

InChI |

InChI=1S/C11H16FN/c1-4-9(3)13-10-6-5-8(2)11(12)7-10/h5-7,9,13H,4H2,1-3H3 |

InChI Key |

IMOZNGQITFSINS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC(=C(C=C1)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-fluoro-4-methylaniline typically involves the reaction of 3-fluoro-4-methylaniline with butan-2-yl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-fluoro-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the fluorine or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(butan-2-yl)-3-fluoro-4-methylaniline has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-fluoro-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and inferred properties of N-(butan-2-yl)-3-fluoro-4-methylaniline and related compounds:

Electronic and Steric Effects

- Fluorine vs. Methoxy : The 3-fluoro substituent in the target compound is electron-withdrawing, directing electrophilic substitution to the 5-position of the ring. In contrast, 3-Fluoro-4-methoxyaniline () has an electron-donating methoxy group, increasing ring activation and altering reactivity patterns .

- Butan-2-yl vs. Branched Alkyl Chains: The butan-2-yl group introduces moderate steric hindrance compared to bulkier substituents like 3-methylbutan-2-yl (). This may enhance solubility in nonpolar solvents relative to more branched analogs .

- Nitroso and Thioether Groups : Compounds with nitroso () or thioether () groups exhibit distinct electronic profiles. Nitroso groups are strongly electron-withdrawing, while thioethers donate electrons via resonance, affecting aromatic reactivity and stability .

Biological Activity

N-(butan-2-yl)-3-fluoro-4-methylaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound features a fluoro group and an aliphatic butane side chain attached to an aniline structure. The presence of the fluoro atom is known to enhance metabolic stability and bioavailability, which are critical for pharmacological applications.

The mechanism of action for this compound likely involves its interaction with specific biological targets, such as enzymes or receptors. The fluoro group can influence the electronic properties of the molecule, enhancing its ability to bind to target sites with high affinity. Similar compounds have shown that the triazole ring can act as a bioisostere for amides or esters, allowing for effective binding to biological targets .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have been tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Apoptosis induction via caspase activation |

| Compound B | U-937 | 0.19 | Inhibition of Bcl-2/Bcl-xL proteins |

| This compound | TBD | TBD | TBD |

In these studies, the presence of electron-withdrawing groups (EWGs) at strategic positions on the aromatic ring has been crucial for enhancing biological activity .

Antimicrobial Activity

This compound may also exhibit antimicrobial properties. The fluoro group is known to increase the lipophilicity of compounds, which can improve their ability to penetrate microbial membranes. Studies on related triazole derivatives have demonstrated broad-spectrum antifungal activity, suggesting potential applications in treating infections caused by resistant strains .

Case Studies

- Study on Anticancer Activity : A study evaluated several derivatives of aniline compounds against human leukemia cell lines. Results showed that modifications similar to those found in this compound significantly increased cytotoxicity compared to standard treatments like doxorubicin .

- Antimicrobial Evaluation : Another investigation focused on the synthesis of triazole derivatives that included similar structural features. These compounds displayed potent antifungal activity against various strains, reinforcing the potential of this compound in antimicrobial therapy .

Q & A

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Value/Method | Reference |

|---|---|---|

| -NMR (CDCl) | δ 1.25 (d, J=6.5 Hz, 3H, CH), 6.82 (d, J=8.2 Hz, 1H, Ar-H) | |

| HRMS (ESI+) | [M+H]: 182.1345 (Calc.), 182.1342 (Obs.) | |

| Degradation T (pH 7.4) | >30 days at 25°C |

Q. Table 2. Comparative Reactivity of Fluorinated vs. Non-Fluorinated Analogs

| Reaction | Fluorinated Derivative Rate (k, s) | Non-Fluorinated Rate (k, s) |

|---|---|---|

| Nitration | 0.45 ± 0.02 | 1.20 ± 0.05 |

| Sulfonation | 0.12 ± 0.01 | 0.85 ± 0.03 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.